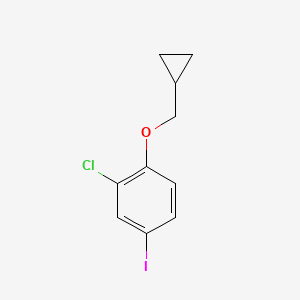
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene is an organic compound characterized by the presence of difluoroethoxy, fluoro, and iodo substituents on a benzene ring
Preparation Methods
The synthesis of 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene typically involves multiple steps, starting with the introduction of the difluoroethoxy group. One common method involves the reaction of 2,2-difluoroethanol with a suitable halogenated benzene derivative under basic conditions. The subsequent introduction of the fluoro and iodo groups can be achieved through electrophilic substitution reactions using appropriate reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodo group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups on the benzene ring.
Cross-Coupling Reactions: The presence of the iodo group makes it a suitable candidate for Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy and fluoro groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The iodo group can also participate in halogen bonding interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
1-(2,2-Difluoroethoxy)-2-fluoro-4-iodobenzene can be compared with other similar compounds, such as:
1-(2,2-Difluoroethoxy)-4-iodobenzene: Lacks the fluoro substituent, which may result in different reactivity and binding properties.
2-(2,2-Difluoroethoxy)-4-fluorobenzene: Lacks the iodo substituent, affecting its suitability for cross-coupling reactions.
1-(2,2-Difluoroethoxy)-2,4-difluorobenzene: Contains an additional fluoro group, potentially enhancing its binding affinity and selectivity.
The unique combination of difluoroethoxy, fluoro, and iodo groups in this compound makes it a versatile compound with distinct properties and applications.
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-2-fluoro-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQSWDXWMVMKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














